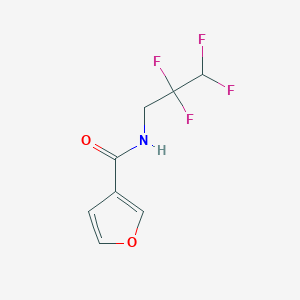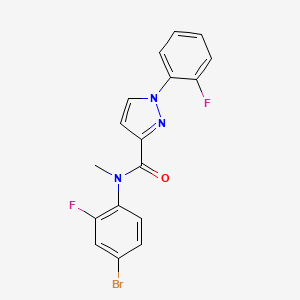![molecular formula C17H18N4OS B7634677 N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7634677.png)
N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide, commonly known as PTT, is a chemical compound that has been widely researched for its potential therapeutic applications. PTT belongs to the class of thiazole-containing molecules and has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
PTT has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. PTT has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of PTT is not fully understood, but it is believed to work by inhibiting the activity of the protein kinase CK2. CK2 is an enzyme that plays a role in various cellular processes, including cell growth and proliferation. By inhibiting CK2, PTT may prevent the growth and spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
PTT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. PTT has also been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTT is its potential as a therapeutic agent for various diseases. It has shown promise in preclinical studies and has the potential to be developed into a new drug. However, there are also limitations to using PTT in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are many potential future directions for research on PTT. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of new analogs of PTT with improved properties. Additionally, more research is needed to determine the optimal dosage and administration of PTT for different diseases. Overall, PTT is a promising compound that has the potential to be developed into a new drug for the treatment of various diseases.
Métodos De Síntesis
The synthesis of PTT involves a multi-step process that includes the reaction of 2-bromoacetophenone with thiosemicarbazide to form 2-(phenyl)-1,3-thiazol-4(5H)-one. This intermediate is then reacted with 2-bromoethyl benzene to form N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide. The final step involves the reaction of N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide with 2-bromo-2-methylpropionyl bromide to form PTT.
Propiedades
IUPAC Name |
N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12(2)21-10-8-14(20-21)16(22)19-15(17-18-9-11-23-17)13-6-4-3-5-7-13/h3-12,15H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUOHIIMBKSNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC(C2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide](/img/structure/B7634642.png)
![N-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7634654.png)
![1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)
![N-tert-butyl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7634678.png)

![1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide](/img/structure/B7634700.png)

